molecular formula C21H29ClN2O2 B5211321 N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide

N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide

Cat. No. B5211321
M. Wt: 376.9 g/mol
InChI Key: TZGNIHDQNZFLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide, commonly known as CPP-109, is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various neurological disorders.

Mechanism of Action

CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression. By inhibiting HDAC2, CPP-109 increases the acetylation of histone proteins, which leads to changes in gene expression that may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that CPP-109 can increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects in neurological disorders. Additionally, CPP-109 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may also play a role in its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of CPP-109 is that it has been shown to be well-tolerated in both preclinical and clinical studies, with few adverse effects reported. Additionally, CPP-109 has a long half-life, which may make it a more convenient treatment option than other drugs that require frequent dosing. However, one limitation of CPP-109 is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are several potential future directions for research on CPP-109. One area of interest is the use of CPP-109 for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanisms underlying the therapeutic effects of CPP-109, as well as its long-term safety and efficacy. Finally, research on the development of new and more efficient synthesis methods for CPP-109 may help to make it more widely available for research and clinical use.

Synthesis Methods

CPP-109 is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with cycloheptanone to form N-(2-chlorophenyl)-cycloheptanecarboxamide. This intermediate is then reacted with piperidine and acetic anhydride to form CPP-109.

Scientific Research Applications

CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. Preclinical studies have shown that CPP-109 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment for substance use disorders. Additionally, CPP-109 has been shown to have antidepressant and anxiolytic effects in animal models, indicating that it may also be useful for the treatment of mood disorders.

properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O2/c22-19-10-6-5-7-16(19)13-14-23-21(26)17-11-12-20(25)24(15-17)18-8-3-1-2-4-9-18/h5-7,10,17-18H,1-4,8-9,11-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGNIHDQNZFLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.